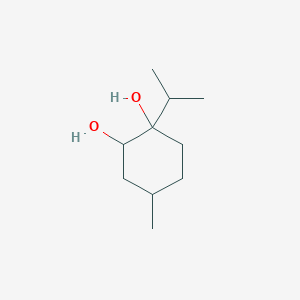

1-Isopropyl-4-methyl-1,2-cyclohexanediol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1-propan-2-ylcyclohexane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-7(2)10(12)5-4-8(3)6-9(10)11/h7-9,11-12H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJJEXXELQNXDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)O)(C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336230 | |

| Record name | 1-Isopropyl-4-methyl-1,2-cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4053-64-9 | |

| Record name | 1-Isopropyl-4-methyl-1,2-cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Stereochemical Complexity of 1 Isopropyl 4 Methyl 1,2 Cyclohexanediol

Systematic IUPAC Naming Conventions

The systematic name for 1-isopropyl-4-methyl-1,2-cyclohexanediol is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.uk The naming process involves identifying the parent structure, the principal functional groups, and the substituents, and numbering the carbon atoms to assign the lowest possible locants.

Parent Structure : The core of the molecule is a six-membered carbon ring with all single bonds, which is named cyclohexane (B81311) .

Principal Functional Groups : The molecule contains two hydroxyl (-OH) groups, making it a diol. The presence of these groups changes the suffix of the name from "-ane" to "-anediol".

Numbering : The carbon atoms of the cyclohexane ring are numbered to give the principal functional groups the lowest possible locants. Therefore, the carbons bearing the hydroxyl groups are assigned positions 1 and 2. The numbering then continues around the ring in the direction that gives the other substituents the lowest possible numbers.

Substituents : The ring features two alkyl substituents: an isopropyl group (systematically named propan-2-yl) and a methyl group. nih.govkhanacademy.org

Following these rules, the carbons with the hydroxyl groups are C1 and C2. The isopropyl group is also on C1, and the methyl group is on C4. This leads to the systematic name 1-isopropyl-4-methylcyclohexane-1,2-diol . A specific stereoisomer identified in the PubChem database is named (4S)-1-methyl-4-propan-2-ylcyclohexane-1,2-diol. nih.gov

| Component | IUPAC Name Element | Description |

| Parent Hydride | cyclohexane | A six-carbon saturated ring. |

| Principal Functional Group | -1,2-diol | Two hydroxyl groups on adjacent carbons (C1 and C2). |

| Substituent 1 | 1-isopropyl | An isopropyl group attached to the C1 position. |

| Substituent 2 | 4-methyl | A methyl group attached to the C4 position. |

Isomeric Forms and Stereochemical Descriptors

The structure of this compound contains multiple stereocenters, leading to significant stereochemical complexity. This results in the existence of various diastereomers and enantiomers. chadsprep.comyoutube.com

Diastereomers are stereoisomers that are not mirror images of each other. chadsprep.com In substituted cyclohexanes, diastereomerism often arises from the relative spatial orientation of substituents with respect to the plane of the ring, described as cis (on the same side) or trans (on opposite sides). chemicalforums.com

For this compound, diastereomers are determined by the relative orientations of the four substituents:

Relative to C1 and C2 : The two hydroxyl groups can be cis to each other (both pointing "up" or both "down") or trans (one "up" and one "down").

Relative to C1 and C4 : The isopropyl group and the methyl group can also have a cis or trans relationship.

These different combinations of cis and trans relationships give rise to multiple diastereomers, each with distinct physical and chemical properties.

A chiral center is a tetrahedral atom, typically carbon, bonded to four different groups. chadsprep.com Molecules with chiral centers that are non-superimposable on their mirror images are termed chiral and exist as a pair of enantiomers. khanacademy.org

In this compound, there are three chiral centers:

C1 : Bonded to an isopropyl group, a hydroxyl group, C2, and C6 of the ring.

C2 : Bonded to a hydroxyl group, a hydrogen atom, C1, and C3 of the ring.

C4 : Bonded to a methyl group, a hydrogen atom, C3, and C5 of the ring.

The maximum number of possible stereoisomers can be calculated using the formula 2^n, where 'n' is the number of chiral centers. For this compound, n=3, so there is a theoretical maximum of 2³ = 8 stereoisomers . These eight stereoisomers exist as four pairs of enantiomers.

| Stereochemical Feature | Description |

| Chiral Centers | C1, C2, C4 |

| Maximum Stereoisomers | 8 (2³) |

| Types of Isomers | Diastereomers (cis/trans), Enantiomers (R/S configurations) |

Conformational Analysis of the this compound Ring System

The cyclohexane ring is not planar and predominantly adopts a puckered "chair" conformation to minimize angular and torsional strain. mnstate.edu The stability of a particular conformation is highly dependent on the spatial arrangement of its substituents. sapub.org

The chair conformation has two distinct types of positions for substituents:

Axial (ax) : Bonds are parallel to the principal axis of the ring, pointing straight up or down.

Equatorial (eq) : Bonds point out from the "equator" of the ring.

Each chair conformation can undergo a "ring flip" to an alternative chair conformation, in which all axial positions become equatorial and all equatorial positions become axial. mnstate.edu For a given stereoisomer of this compound, the four substituents will occupy a specific set of axial and equatorial positions. Upon a ring flip, this arrangement will invert. For example, a substituent that was axial in one chair form will become equatorial in the flipped form.

The different chair conformations are generally not of equal energy. The most stable conformation is the one that minimizes steric strain. brainly.com The primary source of steric strain in chair conformations is the 1,3-diaxial interaction , which is the repulsive force between an axial substituent and the other axial atoms on the same side of the ring. libretexts.org

To achieve maximum stability, larger, bulkier substituents preferentially occupy the more spacious equatorial positions. libretexts.orgyoutube.com The relative steric bulk of the substituents on this compound is the determining factor for conformational preference.

| Substituent | Relative Steric Bulk | Tendency for Equatorial Position |

| Isopropyl | Very Large | Strongest |

| Methyl | Medium | Moderate |

| Hydroxyl (-OH) | Small-Medium | Moderate |

The isopropyl group is significantly bulkier than the methyl and hydroxyl groups and therefore has a very strong preference for the equatorial position. brainly.comyoutube.com The most stable chair conformation for any given stereoisomer of this compound will be the one that places the isopropyl group, and preferably the other substituents, in equatorial positions. libretexts.org

Advanced Synthetic Methodologies for 1 Isopropyl 4 Methyl 1,2 Cyclohexanediol and Analogous Structures

Retrosynthetic Approaches to the 1,2-Cyclohexanediol (B165007) Moiety

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For 1-isopropyl-4-methyl-1,2-cyclohexanediol, the primary disconnections involve the C-O and C-C bonds of the 1,2-diol functionality.

A primary retrosynthetic disconnection breaks the C1-C2 bond, which links the two hydroxyl-bearing carbons. This leads to a dicarbonyl compound, which can be challenging to synthesize selectively. A more common and effective approach is the disconnection of the C-O bonds, which points towards two main synthetic strategies:

Olefin Dihydroxylation: Disconnecting both C-O bonds simultaneously suggests a precursor alkene, specifically a substituted cyclohexene (B86901). This is a powerful strategy as the stereochemistry of the diol can often be controlled by the choice of dihydroxylation reagent. For this compound, the corresponding cyclohexene precursor would be p-menth-1-ene.

Epoxide Ring-Opening: A sequential disconnection of the C-O bonds suggests an epoxide intermediate. The epoxide can be formed from the corresponding cyclohexene, and subsequent regioselective and stereoselective ring-opening with a nucleophilic oxygen source (e.g., water or hydroxide) can yield the desired 1,2-diol.

These retrosynthetic pathways highlight the importance of substituted cyclohexenes derived from natural monoterpenes as key intermediates in the synthesis of this compound and its analogs.

Synthesis from Monoterpene Precursors

The structural similarity of this compound to common monoterpenes makes them ideal starting materials for its synthesis. These natural products offer a chiral pool of readily available and often stereochemically defined precursors.

Menthone, a saturated p-menthan-3-one, provides a versatile scaffold for the synthesis of the target diol. A general approach involves the formation of an enolate or a silyl (B83357) enol ether from menthone to activate the C1 or C2 position.

One potential pathway involves the regioselective formation of the silyl enol ether at the C2 position, followed by Saegusa-Ito oxidation to introduce a double bond between C1 and C2, yielding p-menth-1-en-3-one. Subsequent reduction of the ketone and dihydroxylation of the double bond would lead to the desired 1,2-diol. A more direct approach involves the α-hydroxylation of the menthone enolate, followed by reduction of the ketone to introduce the second hydroxyl group. The stereochemical control in these steps is crucial and can be influenced by the choice of reagents and reaction conditions.

| Precursor | Key Intermediate | Reaction Sequence |

| Menthone | Menthone enolate | 1. Enolate formation 2. α-hydroxylation 3. Ketone reduction |

| Menthone | p-Menth-1-ene | 1. Silyl enol ether formation 2. Oxidation to enone 3. Ketone reduction 4. Dehydration |

Isopulegol (B1217435), a cyclic monoterpene alcohol, is an excellent precursor due to the presence of a hydroxyl group and a double bond in the cyclohexane (B81311) ring. Isopulegol can be readily synthesized from the acid-catalyzed cyclization of citronellal (B1669106).

The synthesis of this compound from isopulegol involves the dihydroxylation of the double bond. The stereochemical outcome of this reaction is influenced by the directing effect of the existing hydroxyl group on the isopulegol molecule. Epoxidation of the double bond followed by acid-catalyzed hydrolysis is a common method to achieve anti-dihydroxylation, yielding a trans-diol.

| Precursor | Key Reaction | Product Stereochemistry |

| Isopulegol | Epoxidation and Hydrolysis | trans-1,2-diol |

| Isopulegol | Osmium Tetroxide Dihydroxylation | syn-1,2-diol |

Limonene (B3431351), with its two double bonds, offers a different synthetic challenge. The selective functionalization of the endocyclic double bond is required to produce the 1,2-cyclohexanediol moiety. This can be achieved by carefully choosing reagents that favor reaction with the more substituted endocyclic double bond over the exocyclic one.

For instance, hydroboration-oxidation of limonene can selectively functionalize the exocyclic double bond, leaving the endocyclic one available for subsequent dihydroxylation. Alternatively, protection of the exocyclic double bond can be employed before proceeding with the dihydroxylation of the endocyclic double bond.

Olefin Dihydroxylation Strategies

The dihydroxylation of a cyclohexene precursor is a key step in many synthetic routes to this compound. The choice of the dihydroxylation method determines the stereochemistry of the resulting diol.

Syn-dihydroxylation introduces both hydroxyl groups to the same face of the double bond. The most reliable and widely used method for achieving this is through the use of osmium tetroxide (OsO₄). The reaction proceeds through a cyclic osmate ester intermediate, which is then cleaved to yield the cis-diol.

The reaction is typically carried out using catalytic amounts of OsO₄ in the presence of a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), to regenerate the OsO₄. The stereoselectivity of the dihydroxylation can be influenced by the steric hindrance around the double bond of the cyclohexene precursor.

| Reagent System | Stereochemistry | Key Features |

| OsO₄ (catalytic), NMO | Syn | High yields, reliable for cis-diol formation. |

| KMnO₄ (cold, dilute) | Syn | Less expensive but can lead to over-oxidation. |

| Woodward's Iodine/Silver Acetate | Syn | Used for dihydroxylation under anhydrous conditions. |

Anti-Dihydroxylation (e.g., Peracid-Mediated Epoxidation followed by Hydrolysis)

Anti-dihydroxylation provides a stereochemical alternative to syn-dihydroxylation, yielding trans-diols. A prevalent method for achieving anti-dihydroxylation involves a two-step sequence: the epoxidation of an alkene followed by the hydrolysis of the resulting epoxide. libretexts.orgbath.ac.uk This process is particularly relevant in the synthesis of vicinal diols from cyclic alkenes.

The initial step, epoxidation, is commonly carried out using a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA). helsinki.fi The peracid reacts with the alkene in a concerted mechanism to form an epoxide, a three-membered ring containing an oxygen atom. researchgate.net This epoxidation step is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the epoxide product.

The subsequent step is the ring-opening of the epoxide via hydrolysis. This can be catalyzed by either an acid or a base. chemistrysteps.com Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. A water molecule then attacks one of the epoxide carbons in an SN2-like fashion, leading to a backside attack and resulting in the formation of a trans-diol. libretexts.orgpressbooks.publibretexts.org This anti-addition of the two hydroxyl groups is a key feature of this synthetic route. For instance, the hydrolysis of cyclohexene oxide in the presence of an acid catalyst yields trans-1,2-cyclohexanediol (B13532). orgsyn.org This method can be applied to substrates like γ-terpinene to produce analogues of this compound.

Asymmetric Dihydroxylation (e.g., Sharpless AD)

Asymmetric dihydroxylation (AD) is a powerful method for the enantioselective synthesis of chiral vicinal diols from prochiral alkenes. mdpi.comnih.gov The most prominent of these methods is the Sharpless Asymmetric Dihydroxylation, developed by K. Barry Sharpless. wikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity. mdpi.comwikipedia.orgalfa-chemistry.com

The Sharpless AD reaction employs a stoichiometric reoxidant, such as potassium ferricyanide(VI) or N-methylmorpholine N-oxide (NMO), to regenerate the osmium(VIII) catalyst, allowing for the use of only catalytic amounts of the toxic and expensive osmium tetroxide. organic-chemistry.orgwikipedia.org The enantioselectivity is controlled by the use of chiral ligands derived from cinchona alkaloids, specifically dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD) derivatives. chem-station.com These ligands are commercially available in pre-packaged mixtures known as AD-mix-α (containing a (DHQ)₂-PHAL ligand) and AD-mix-β (containing a (DHQD)₂-PHAL ligand), which provide opposite enantioselectivity. mdpi.comnih.govorganic-chemistry.org

The mechanism of the Sharpless AD involves the formation of an osmium(VIII)-ligand complex, which then undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester. wikipedia.orgorganic-chemistry.org Hydrolysis of this intermediate releases the chiral diol and the reduced osmium species, which is then reoxidized to complete the catalytic cycle. organic-chemistry.org The reaction is typically performed under slightly basic conditions to accelerate the hydrolysis step. organic-chemistry.org

This methodology has found widespread application in the synthesis of natural products and other biologically active molecules where the stereochemistry of vicinal diols is crucial. mdpi.comnih.govmdpi.com For instance, the asymmetric synthesis of trans-p-menth-3-ene-1,2,8-triol has been achieved using Sharpless asymmetric dihydroxylation. nih.gov This demonstrates the applicability of the Sharpless AD to terpene-like structures, which are analogous to this compound.

| Component | Function |

| Osmium Tetroxide (OsO₄) | Primary oxidant and catalyst |

| Chiral Ligand ((DHQ)₂-PHAL or (DHQD)₂-PHAL) | Induces enantioselectivity |

| Stoichiometric Oxidant (e.g., K₃Fe(CN)₆, NMO) | Regenerates the OsO₄ catalyst |

| Base (e.g., K₂CO₃) | Accelerates the hydrolysis of the osmate ester |

| Solvent (e.g., t-BuOH/H₂O) | Provides the reaction medium |

Other Cyclohexane Ring Functionalization Methods

Beyond direct dihydroxylation of a double bond, other functionalization methods of the cyclohexane ring can lead to the formation of 1,2-cyclohexanediols and their derivatives.

Ring-Opening Reactions of Epoxides

The ring-opening of epoxides is a versatile strategy for introducing a variety of functional groups onto a cyclohexane ring, including the formation of 1,2-diols. mdpi.com Due to the inherent ring strain of the three-membered ether ring, epoxides are susceptible to cleavage by a range of nucleophiles under both acidic and basic conditions. chemistrysteps.compressbooks.pub

Under acidic conditions, the reaction proceeds through a protonated epoxide intermediate. The nucleophile, which can be water to form a diol, then attacks the more substituted carbon atom in a manner that has characteristics of both SN1 and SN2 reactions. pressbooks.publibretexts.orglibretexts.org This regioselectivity is due to the electronic stabilization of the partial positive charge at the more substituted carbon in the transition state. The stereochemical outcome is typically anti-addition, leading to trans-products. libretexts.orgpressbooks.pub

In contrast, base-catalyzed ring-opening of epoxides occurs via a classic SN2 mechanism. chemistrysteps.com The nucleophile attacks the less sterically hindered carbon of the epoxide. pressbooks.publibretexts.org This method is also stereospecific, resulting in anti-addition. For example, treatment of an epoxide with hydroxide (B78521) ions will yield a trans-1,2-diol. libretexts.org

The versatility of this method lies in the wide array of nucleophiles that can be employed, allowing for the synthesis of a diverse range of substituted cyclohexanols, which can be further functionalized to the desired diol.

| Condition | Mechanism | Regioselectivity | Stereochemistry |

| Acidic | SN1-like | Attack at the more substituted carbon | Anti-addition (trans) |

| Basic | SN2 | Attack at the less substituted carbon | Anti-addition (trans) |

Selective Oxidation of Cyclohexane Derivatives

The selective oxidation of cyclohexane derivatives presents another avenue for the synthesis of 1,2-cyclohexanediols. This can involve the oxidation of a pre-existing functional group or the direct oxidation of a C-H bond.

For instance, the oxidation of cyclohexene can lead to various products, including 1,2-cyclohexanediol, depending on the catalyst and oxidant used. researchgate.net Some catalytic systems can promote the oxidation at the double bond to form the diol. researchgate.net

Furthermore, the oxidation of existing cyclohexanediol derivatives can be a step in the synthesis of other valuable compounds. For example, the oxidation of trans-1,2-cyclohexanediol can yield adipic acid, a key industrial chemical. nih.gov This highlights the importance of understanding the selective oxidation pathways of these diols. The choice of catalyst and reaction conditions is crucial in directing the oxidation to the desired product and preventing over-oxidation. cardiff.ac.uk

Catalyst Design and Reaction Optimization in 1,2-Cyclohexanediol Synthesis

The efficient and selective synthesis of 1,2-cyclohexanediols, including this compound, heavily relies on the design of the catalyst and the optimization of reaction conditions.

Homogeneous and Heterogeneous Catalysis

Both homogeneous and heterogeneous catalysts have been extensively employed in the synthesis of 1,2-cyclohexanediols.

Homogeneous catalysis offers the advantage of high activity and selectivity due to the well-defined nature of the active sites. The Sharpless Asymmetric Dihydroxylation is a prime example of a highly successful homogeneous catalytic system. wikipedia.org The osmium tetroxide catalyst and the chiral ligand are dissolved in the reaction medium, allowing for intimate contact with the substrate and leading to high enantioselectivities. chem-station.com Other homogeneous systems for cyclohexene oxidation have also been explored, utilizing various transition metal complexes.

Heterogeneous catalysis , on the other hand, provides significant practical advantages, most notably the ease of catalyst separation from the reaction mixture and the potential for catalyst recycling. rsc.org This is particularly important for industrial applications where cost-effectiveness and sustainability are paramount. Zeolites and other solid-supported catalysts have been investigated for the synthesis of 1,2-cyclohexanediol from cyclohexene. researchgate.netresearchgate.netdntb.gov.ua For instance, Ti-Beta zeolites have been shown to catalyze the direct dihydroxylation of cyclohexene with hydrogen peroxide. researchgate.net The design of these heterogeneous catalysts often focuses on creating specific active sites within a porous support, which can influence the selectivity of the reaction. Metal oxides have also been used as heterogeneous catalysts for the oxidation of cyclohexene to 1,2-cyclohexanediol. google.com

The choice between a homogeneous and heterogeneous system often involves a trade-off between activity, selectivity, and practical considerations such as catalyst recovery and reuse.

| Catalyst Type | Advantages | Disadvantages | Examples |

| Homogeneous | High activity and selectivity, well-defined active sites, mild reaction conditions. | Difficult to separate from the product, catalyst recycling can be challenging. | OsO₄/chiral ligands (Sharpless AD), transition metal complexes. |

| Heterogeneous | Easy separation and recovery, potential for recycling, often more stable. | Lower activity and selectivity compared to homogeneous counterparts, potential for leaching of the active species. | Zeolites (e.g., Ti-Beta), supported metal oxides (e.g., MoO₃, V₂O₅), Amberlyst-15. researchgate.netgoogle.comrsc.org |

Influence of Acid/Base Catalysts

The choice of an acid or base catalyst is pivotal in the synthesis of p-menthane (B155814) diols, significantly directing the reaction pathway, yield, and stereoselectivity. Both Brønsted and Lewis acids, as well as various bases, have been employed to facilitate the formation of these diols, often through the hydration or dihydroxylation of terpene precursors like limonene or citronellal.

Acid catalysts are commonly used for the cyclization and hydration of acyclic precursors. For instance, the synthesis of p-menthane-3,8-diol (B45773) from (±)-citronellal can be effectively achieved using acid catalysts. Research has shown that weaker acid sites tend to favor the formation of the desired diol, while stronger acid sites may lead to the formation of byproducts like isopulegol. rsc.org In one method, dilute sulfuric acid is used to catalyze the cyclization of citronellal in an aqueous medium. nih.gov The reaction proceeds via a carbocation intermediate, and the strength of the acid catalyst plays a crucial role in the reaction's selectivity. rsc.org Heteropoly acids and organosulfonic acids have also been investigated for the isomerization of limonene oxide, a precursor for some diols. A clear correlation between the acid strength of the catalyst and the turnover rate and selectivity has been established, indicating that the catalyst's acidic properties are a primary determinant of the reaction outcome, irrespective of catalyst porosity or support surfaces. rsc.org

Base catalysis also plays a significant role, particularly in oxidation reactions to form diols. In the dihydroxylation of alkenes using permanganate, the presence of an alkali from the start of the reaction is known to enhance the yield of the diol. researchgate.net This is attributed to a balance between the formation of an intermediate cyclic manganese (V) ester and its rapid hydrolysis under alkaline conditions. Furthermore, the choice of base can influence the stereochemical outcome of the reaction. For example, in osmium-catalyzed dihydroxylations, standard conditions using N-methylmorpholine-N-oxide (NMO) as the co-oxidant typically proceed based on steric hindrance. However, the addition of a chelating diamine base, such as tetramethylethylenediamine (TMEDA), can direct the dihydroxylation through hydrogen bonding interactions, altering the stereoselectivity of the product. stackexchange.com This highlights the nuanced role of bases not just as promoters but as stereochemical directing agents.

Solvent Effects and Reaction Medium Engineering

A significant advancement in the synthesis of p-menthane diols is the use of water as a reaction solvent. Water is an environmentally benign solvent, and its use can simplify product isolation. For example, the acid-catalyzed cyclization of citronellal to p-menthane-3,8-diol has been successfully performed in water, after which the oil phase containing the product simply separates from the aqueous acid. nih.gov This approach avoids the use of volatile organic compounds (VOCs), aligning with the principles of green chemistry.

Solvent-free reaction conditions represent another important strategy in reaction medium engineering. The epoxidation of terpenes, a common step in the synthesis of diols, has been achieved using a tungsten-based polyoxometalate catalyst with aqueous hydrogen peroxide as the oxidant under solvent-free conditions. researchgate.netcore.ac.uk This method is scalable and significantly reduces waste. While this approach has been demonstrated for epoxidation, it highlights a promising direction for the subsequent hydrolysis to diols.

The polarity of the solvent can also have a pronounced effect on the reaction outcome. In the oxidation of limonene, catalytic performance has been shown to differ significantly between solvents like acetonitrile (B52724) and ethyl acetate. researchgate.net Furthermore, two-phase solvent systems, such as dichloromethane-water, have been employed for the dihydroxylation of alkenes with permanganate, which can facilitate the reaction between reactants in different phases and aid in product separation. researchgate.net The choice of solvent can also impact stereoselectivity, as the solvent molecules can participate in the transition state, forming solute-solvent clusters that influence the energy barrier for the formation of different stereoisomers. rsc.org

Temperature and Time Dependence in Reaction Progression

The progression of a chemical reaction is intrinsically linked to both temperature and time. Optimizing these parameters is crucial for maximizing the yield of the desired product while minimizing the formation of byproducts and decomposition.

Temperature has a significant impact on reaction rates and selectivity. In the isomerization of limonene over a Ti-SBA-15 catalyst, an increase in temperature from 140 °C to 160 °C leads to a higher conversion of limonene in a shorter amount of time. mdpi.com For instance, at 160 °C with a 10 wt% catalyst loading, the conversion of limonene increased from 9.25 mol% to 96.41 mol% as the reaction time was prolonged. mdpi.com Similarly, in the acylation of p-menthane-3,8-diol, the reaction was studied at temperatures ranging from 50 °C to 80 °C to determine the optimal conditions for diester formation. nih.gov In some cases, elevated temperatures are necessary to overcome activation barriers, such as in the epoxidation of less reactive disubstituted alkene bonds in terpenes, which can be achieved by heating to 50 °C. researchgate.net

Reaction time is another critical variable that must be carefully controlled. Insufficient reaction time can lead to low conversion of the starting material, while excessively long reaction times can result in the formation of degradation products or undesired isomers. In the study of limonene isomerization, the conversion increased steadily with time, reaching near completion after 1380 minutes (23 hours) under certain conditions. mdpi.com However, the optimal time for isolating specific intermediates or products might be much shorter. For the same reaction, the most favorable conditions to obtain the isomerized products terpinolene (B10128) and α/γ-terpinene were found to be a reaction time of 180 minutes at 160 °C, while a much longer time (1380 min) was required to maximize the yield of the dehydroaromatization product, p-cymene. mdpi.com This demonstrates that the desired product dictates the optimal reaction time. Monitoring the reaction progress over time, for example, by taking samples at hourly intervals, is a common practice to determine the point of maximum yield before side reactions become significant. nih.gov

Stereoselective and Enantioselective Synthesis of 1 Isopropyl 4 Methyl 1,2 Cyclohexanediol Stereoisomers

Diastereoselective Control in Dihydroxylation Reactions

The dihydroxylation of the corresponding alkene, p-menth-1-ene, is a primary method for the synthesis of 1-isopropyl-4-methyl-1,2-cyclohexanediol. The diastereoselectivity of this reaction, which determines the relative configuration of the two newly introduced hydroxyl groups (syn or anti) and their orientation relative to the existing substituents, is highly dependent on the reaction conditions and the reagents employed.

The Sharpless asymmetric dihydroxylation, a powerful method for the enantioselective synthesis of vicinal diols, offers a degree of diastereoselective control. nih.gov The choice of the chiral ligand, either a dihydroquinine (DHQ) or a dihydroquinidine (B8771983) (DHQD) derivative, can influence the facial selectivity of the osmium tetroxide addition to the double bond. organic-chemistry.orgalfa-chemistry.com For cyclic alkenes like p-menth-1-ene, the approach of the bulky osmium-ligand complex is often directed by the steric hindrance of the substituents on the ring.

In the case of p-menthane (B155814) derivatives, the bulky isopropyl group can direct the incoming oxidant to the opposite face of the ring, leading to the preferential formation of one diastereomer. For instance, the dihydroxylation of a related monoterpene, trans-p-menth-3-ene-1,2,8-triol, was achieved via Sharpless asymmetric dihydroxylation, demonstrating the applicability of this method to the p-menthane framework. nih.gov While specific data for the dihydroxylation of p-menth-1-ene to yield this compound is not extensively detailed in the readily available literature, the general principles of steric approach control are expected to be a dominant factor in determining the diastereomeric ratio.

Table 1: Hypothetical Diastereoselective Dihydroxylation of p-Menth-1-ene

| Oxidant/Catalyst | Solvent | Temperature (°C) | Major Diastereomer | Diastereomeric Ratio (syn:anti) |

| OsO4, NMO | Acetone/Water | 0 | syn | Data not available |

| AD-mix-β | t-BuOH/Water | 0 | syn (from β-face) | Data not available |

| AD-mix-α | t-BuOH/Water | 0 | syn (from α-face) | Data not available |

Note: This table is illustrative and based on general principles of dihydroxylation reactions. Specific experimental data for this compound was not found in the searched literature.

Strategies for Enantiomeric Enrichment and Resolution

When a synthesis does not produce a single enantiomer in high purity, strategies for enantiomeric enrichment or resolution of the resulting mixture are necessary. Common methods include enzymatic resolution and chiral chromatography.

Enzymatic Kinetic Resolution: This technique utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer of a racemic diol, allowing for the separation of the acylated product from the unreacted enantiomer. nih.gov Lipases such as those from Pseudomonas cepacia (PSL-C) and Candida antarctica lipase (B570770) B (CALB) have been successfully used for the kinetic resolution of various racemic 1,2-diols. nih.gov The efficiency of the resolution is determined by the enantioselectivity (E-value) of the enzyme. While specific data for this compound is not available, the kinetic resolution of other racemic diols has been shown to be highly effective. nih.gov

Table 2: Representative Lipases for Kinetic Resolution of Racemic 1,2-Diols

| Lipase | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Product (ee_p) (%) | Enantiomeric Excess of Substrate (ee_s) (%) |

| Pseudomonas cepacia Lipase (PSL-C) | Vinyl acetate | Toluene | ~50 | >95 | >95 |

| Candida antarctica Lipase B (CALB) | Vinyl acetate | Hexane | ~50 | >99 | >99 |

| Candida rugosa Lipase (CRL) | Isopropenyl acetate | Toluene | Data not available | Data not available | Data not available |

Note: This table presents general data for the enzymatic resolution of racemic 1,2-diols and is not specific to this compound.

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. This method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds, including alcohols. The choice of the mobile phase, typically a mixture of alkanes and alcohols, is crucial for achieving optimal separation.

Absolute Configuration Determination of Synthesized Stereoisomers

The unambiguous determination of the absolute configuration of each synthesized stereoisomer is a critical final step. Several spectroscopic and crystallographic techniques are employed for this purpose.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of all atoms. For chiral molecules, the anomalous dispersion of X-rays by heavier atoms can be used to determine the absolute stereochemistry. While no crystal structure of this compound was found in the searched literature, this technique remains the gold standard for absolute configuration assignment when suitable crystals can be obtained.

NMR Spectroscopy (Mosher's Method): In the absence of a single crystal, NMR-based methods can provide valuable information about the absolute configuration. The modified Mosher's method is a widely used technique for determining the absolute configuration of chiral secondary alcohols. This method involves the formation of diastereomeric esters with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the chiral center in the two diastereomeric esters, the absolute configuration can be deduced based on an established conformational model of the MTPA esters.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry of the synthesized compound can be determined. nih.govresearchgate.net This method is particularly useful when crystallization for X-ray analysis is challenging.

Chemical Transformations and Derivatization of 1 Isopropyl 4 Methyl 1,2 Cyclohexanediol

Reactions of the Hydroxyl Groups

The two hydroxyl groups in 1-isopropyl-4-methyl-1,2-cyclohexanediol are the primary sites for chemical modification. Their ability to act as nucleophiles or to be converted into leaving groups allows for a range of derivatization reactions.

Esterification: The conversion of the hydroxyl groups to esters is a common derivatization. This can be achieved through reaction with various acylating agents such as acid anhydrides or acyl chlorides, often in the presence of a catalyst. For instance, the acylation of a related p-menthane (B155814) diol, p-menthane-3,8-diol (B45773), has been successfully carried out with various acid anhydrides using a polymer-supported scandium triflate catalyst under solvent-free conditions. nih.gov This methodology suggests that this compound could be similarly di-acylated to form the corresponding diesters. The reaction conditions for the acylation of p-menthane-3,8-diol with acetic anhydride (B1165640) were optimized to a temperature of 60°C for 12 hours, achieving a 60% conversion with 100% selectivity for the diacetate product. nih.gov

Table 1: Representative Esterification Reaction of a p-Menthane Diol Analog

| Reactant | Acylating Agent | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Product Selectivity |

| p-Menthane-3,8-diol | Acetic Anhydride | PS-Sc(OTf)3 | 60 | 12 | 60 | 100% Diacetate |

Etherification: The formation of ethers from this compound can be accomplished through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups with a strong base, such as sodium hydride, to form the corresponding alkoxides. These nucleophilic alkoxides can then react with an alkyl halide in an SN2 reaction to yield the ether. masterorganicchemistry.comlibretexts.org Given the presence of two hydroxyl groups, this reaction could lead to a mixture of mono- and di-ethers, depending on the stoichiometry of the reagents. For a complete conversion to the diether, an excess of both the base and the alkyl halide would typically be employed.

The oxidation of the vicinal diol in this compound can lead to different products depending on the oxidizing agent and reaction conditions.

Oxidation to α-Hydroxy Ketones: Selective oxidation of one of the secondary hydroxyl groups to a ketone, while leaving the other intact, would yield an α-hydroxy ketone, also known as an acyloin. This transformation can be achieved using various oxidizing agents. For instance, the oxidation of vicinal diols to α-hydroxy ketones has been reported using hydrogen peroxide in the presence of a manganese catalyst. nih.govresearchgate.net In a study involving cis- and trans-methylcyclohexane-1,2-diol, it was observed that the trans-isomer was more readily oxidized, suggesting that the stereochemistry of the diol influences the reaction rate. nih.gov

Oxidative Cleavage: The carbon-carbon bond between the two hydroxyl-bearing carbons can be cleaved under specific oxidative conditions. Reagents such as periodic acid (HIO4) or lead tetraacetate are commonly used for this purpose. doubtnut.commasterorganicchemistry.com This reaction proceeds through a cyclic intermediate and results in the formation of two new carbonyl groups. The nature of the resulting products (aldehydes or ketones) depends on the substitution pattern of the original diol. For this compound, oxidative cleavage would be expected to yield a dicarbonyl compound.

Functional Group Interconversions on the Cyclohexane (B81311) Ring

While the primary reactivity lies with the hydroxyl groups, it is conceivable to perform chemical transformations on other parts of the this compound molecule. For instance, if other functional groups were present on the cyclohexane ring, they could be selectively modified while protecting the diol functionality. However, in the parent compound, the isopropyl and methyl groups are saturated alkyl substituents and are generally unreactive under mild conditions. Any transformations involving these groups would likely require harsh conditions that could also affect the diol.

Rearrangement Reactions and Skeletal Modifications

Under acidic conditions, 1,2-diols are known to undergo a characteristic rearrangement reaction known as the pinacol (B44631) rearrangement. doubtnut.comyoutube.com This reaction involves the protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. Subsequently, a 1,2-migration of an adjacent group (alkyl, aryl, or hydride) occurs to form a more stable resonance-stabilized cation, which upon deprotonation yields a ketone or an aldehyde.

In the case of this compound, the pinacol rearrangement could lead to either a ring contraction, forming a cyclopentyl ketone, or a ring expansion, depending on which group migrates and the stereochemistry of the starting diol. The migratory aptitude of the groups attached to the carbons bearing the hydroxyl groups will influence the product distribution. For cyclic systems, the stereochemical arrangement of the migrating group relative to the leaving group is a critical factor in determining the reaction outcome.

Table 2: Potential Products of Pinacol Rearrangement of this compound

| Rearrangement Type | Potential Product |

| Ring Contraction | Substituted Cyclopentyl Ketone |

| Alkyl Group Migration | Ring-Expanded Ketone or other Isomeric Ketone |

Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and stereochemistry of the compound.

¹H NMR for Proton Environments

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 1-isopropyl-4-methyl-1,2-cyclohexanediol, the spectrum would be expected to show a complex pattern of signals corresponding to the protons on the cyclohexane (B81311) ring, the isopropyl group, the methyl group, and the two hydroxyl groups.

Key expected features include:

Hydroxyl Protons (-OH): Two distinct, broad singlets, the chemical shifts of which are highly dependent on solvent and concentration due to hydrogen bonding.

Isopropyl Group Protons: A doublet for the two equivalent methyl groups and a septet for the methine proton, characteristic of the isopropyl moiety.

Methyl Group Proton: A doublet for the methyl group attached to the cyclohexane ring.

Cyclohexane Ring Protons: A series of complex multiplets in the aliphatic region of the spectrum, arising from the diastereotopic protons on the ring. The specific chemical shifts and coupling constants would be highly dependent on the stereochemistry of the diol.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -OH (at C1) | Variable (e.g., 1.5-4.0) | br s |

| -OH (at C2) | Variable (e.g., 1.5-4.0) | br s |

| CH (isopropyl) | ~1.8-2.2 | septet |

| CH₃ (isopropyl) | ~0.9-1.0 | d |

| CH₃ (ring) | ~0.8-1.1 | d |

| CH (ring, adjacent to OH) | ~3.2-3.8 | m |

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would be expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

The chemical shifts of the carbon atoms are influenced by their local electronic environment. Key predictions include:

Carbons Bearing Hydroxyl Groups (C1 and C2): These would be the most downfield signals in the aliphatic region, typically in the range of 70-80 ppm.

Isopropyl and Methyl Carbons: These would appear in the upfield region of the spectrum.

Cyclohexane Ring Carbons: The remaining signals for the ring carbons would appear at intermediate chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C-OH) | 75-85 |

| C2 (C-OH) | 70-80 |

| C4 (CH-CH₃) | 30-40 |

| C (isopropyl, CH) | 30-35 |

| CH₂ (ring) | 20-35 |

| CH₂ (ring) | 20-35 |

| CH₂ (ring) | 20-35 |

| CH₃ (isopropyl) | 15-20 |

| CH₃ (isopropyl) | 15-20 |

2D NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and for determining the connectivity of atoms within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. An HSQC spectrum would allow for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding proton(s) in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to the O-H and C-H bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| O-H (alcohol) | 3200-3600 | Broad, strong absorption due to hydrogen bonding |

| C-H (sp³ alkanes) | 2850-3000 | Strong, sharp absorptions |

The broadness of the O-H stretch is a hallmark of hydrogen bonding between the hydroxyl groups. The exact position and shape of this band can provide clues about the extent and nature of this bonding, which can be influenced by the stereochemistry of the diol.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Purity

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it also allows for the separation and identification of components in a mixture, thus assessing the purity of the sample.

For this compound (C₁₀H₂₀O₂), the molecular weight is 172.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 172. The fragmentation pattern would be complex, with characteristic losses of water (M-18), a methyl group (M-15), and an isopropyl group (M-43).

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment |

|---|---|

| 172 | [M]⁺ (Molecular ion) |

| 157 | [M - CH₃]⁺ |

| 154 | [M - H₂O]⁺ |

| 129 | [M - C₃H₇]⁺ (loss of isopropyl) |

X-ray Crystallography for Definitive Structural and Stereochemical Assignment

For crystalline solids, single-crystal X-ray crystallography provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide an unambiguous assignment of the relative and absolute stereochemistry of the four stereocenters (C1, C2, and C4, and the chiral center of the isopropyl group in certain conformations). This would definitively distinguish between the various possible diastereomers and enantiomers of the molecule. The crystallographic data would also reveal details of the intermolecular interactions, such as hydrogen bonding networks, in the solid state.

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations for Electronic Structure and Reaction Energies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of organic molecules. While direct DFT studies on 1-isopropyl-4-methyl-1,2-cyclohexanediol are not extensively reported in the literature, valuable insights can be gleaned from computational analyses of related substituted cyclohexanediol and p-menthane (B155814) systems.

The electronic structure of a molecule, including the distribution of electron density, the energies of its frontier molecular orbitals (HOMO and LUMO), and its molecular electrostatic potential, governs its reactivity. For a molecule like this compound, DFT calculations would typically reveal the localization of the HOMO on the oxygen atoms of the hydroxyl groups, indicating their nucleophilic character. The LUMO, conversely, would likely be distributed across the carbon skeleton, indicating sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Representative Theoretical Electronic Properties of a Substituted Cyclohexanediol (Analogous System) Note: This data is illustrative and based on typical values for similar structures, as specific data for this compound is not readily available.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | +1.2 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |

Furthermore, quantum chemical calculations are pivotal in determining the reaction energies associated with the formation of this compound. For instance, the dihydroxylation of a p-menthene precursor can be modeled to calculate the enthalpy and Gibbs free energy of the reaction. wikipedia.orglibretexts.org Such calculations can predict the thermodynamic feasibility of a synthetic route and provide insights into the reaction mechanism, including the structure of transition states. The mechanism for dihydroxylation often involves a concerted (3+2) cycloaddition, and quantum chemical calculations can help to elucidate the energetics of this pathway. organic-chemistry.org

Molecular Dynamics Simulations for Conformational Landscapes

The flexible cyclohexane (B81311) ring and the presence of multiple substituents in this compound give rise to a complex conformational landscape. Molecular dynamics (MD) simulations offer a dynamic perspective on the molecule's behavior, allowing for the exploration of its various conformations and the transitions between them over time.

MD simulations of diols in aqueous solution have shown that the interactions with solvent molecules, particularly hydrogen bonding, play a significant role in stabilizing certain conformations. researchgate.net For this compound, the interplay between intramolecular hydrogen bonding between the two hydroxyl groups and intermolecular hydrogen bonding with a solvent like water would be a key determinant of its conformational preferences.

The potential energy surface (PES) of the molecule can be mapped out through these simulations, identifying the low-energy conformers that are most likely to be populated at a given temperature. The chair conformation of the cyclohexane ring is generally the most stable, but the axial or equatorial positioning of the isopropyl, methyl, and hydroxyl groups leads to various stereoisomers with distinct energies. The relative energies of these conformers are influenced by steric hindrance and intramolecular interactions.

A powerful approach combines MD simulations with quantum mechanical calculations to refine the understanding of conformational preferences. acs.orgresearchgate.net MD simulations can generate a broad range of possible conformations, and then quantum mechanics can be used to accurately calculate the energies of these structures to determine their relative stabilities.

Table 2: Illustrative Conformational Analysis of a disubstituted Cyclohexane (Analogous System) Note: This data is hypothetical and serves to illustrate the type of information obtained from conformational analysis.

| Conformer (Substituent Positions) | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |

| Isopropyl (eq), Methyl (eq), OH (eq, eq) | 0.00 | Sterically favored equatorial positions for bulky groups. |

| Isopropyl (ax), Methyl (eq), OH (eq, eq) | +2.1 | 1,3-diaxial interactions involving the isopropyl group. |

| Isopropyl (eq), Methyl (ax), OH (eq, eq) | +1.7 | 1,3-diaxial interactions involving the methyl group. |

| Isopropyl (eq), Methyl (eq), OH (ax, eq) | +0.9 | Gauche interactions and potential for intramolecular H-bonding. |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is an invaluable tool for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure and stereochemistry of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. acs.orgresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data can help to assign the signals to specific atoms and to determine the predominant conformation in solution. The accuracy of these predictions can be enhanced by considering the effects of the solvent, often through implicit or explicit solvent models in the calculations.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies and their corresponding intensities can be calculated using quantum mechanics. researchgate.net These calculated frequencies are often scaled by an empirical factor to better match experimental IR spectra. By comparing the calculated and experimental spectra, specific absorption bands can be assigned to the vibrational modes of the molecule, such as the O-H stretching of the hydroxyl groups, C-H stretching of the alkyl groups, and various bending and skeletal vibrations. This comparison can provide detailed information about the molecular structure and bonding. Discrepancies between theoretical (gas-phase) and experimental (condensed-phase) spectra can often be attributed to intermolecular interactions, such as hydrogen bonding, in the experimental sample. researchgate.net

Table 3: Predicted vs. Experimental Spectroscopic Data for a p-Menthane Diol (Illustrative Example) Note: This table demonstrates the principle of comparing theoretical and experimental data. Specific data for the target compound is not available.

| Spectroscopic Parameter | Predicted Value (Computational Method) | Experimental Value |

| ¹³C NMR Chemical Shift (C1) | 75.2 ppm (DFT/GIAO) | 74.8 ppm |

| ¹H NMR Chemical Shift (H attached to C2) | 3.85 ppm (DFT/GIAO) | 3.79 ppm |

| IR Frequency (O-H stretch) | 3650 cm⁻¹ (DFT, scaled) | 3630 cm⁻¹ (dilute solution) |

| IR Frequency (C-O stretch) | 1055 cm⁻¹ (DFT, scaled) | 1045 cm⁻¹ |

Emerging Research Avenues and Future Directions in 1 Isopropyl 4 Methyl 1,2 Cyclohexanediol Chemistry

Development of Sustainable and Green Synthetic Methodologies

The synthesis of 1-Isopropyl-4-methyl-1,2-cyclohexanediol and related p-menthane (B155814) diols has traditionally relied on methods that often involve harsh reagents and generate significant waste. Recognizing the need for more sustainable practices, researchers are actively exploring greener alternatives. A primary focus has been the acid-catalyzed cyclization of citronellal (B1669106), a readily available natural product.

Recent advancements have demonstrated the efficacy of various environmentally friendly catalysts to replace conventional mineral acids like sulfuric acid. For instance, the use of biosourced ammonium (B1175870) salts has been shown to be an efficient and greener approach for the production of p-menthane-3,8-diols. researchgate.net Another promising strategy involves the utilization of solid acid catalysts, such as those derived from alkaline lignin, a waste product from the pulp and paper industry. These lignin-derived carbon acid catalysts have achieved high conversion of citronellal (up to 97%) with excellent yields of the corresponding diol (up to 86%). rsc.org

Furthermore, the use of supercritical carbon dioxide in combination with water (CO₂-H₂O) as a reaction medium represents a significant step towards a cleaner synthesis process. This system avoids the use of any acid additives, with the in situ formation of carbonic acid facilitating the cyclization of citronellal.

A comparative overview of different green synthetic methods for producing p-menthane diols is presented in the table below.

| Catalyst/Method | Precursor | Solvent | Key Advantages | Reference |

| Biosourced Ammonium Salts | Citronellal | Water | High yield, catalyst reusability, excellent green metrics | researchgate.net |

| Lignin-Derived Carbon Acid | (±)-Citronellal | Water | Utilization of waste biomass, high conversion and yield | rsc.org |

| CO₂-H₂O System | Citronellal | Water | Additive-free, environmentally benign | |

| Polymer-Supported Scandium Triflate | Citronellal | Solvent-free | Mild reaction conditions, catalyst recyclability |

Chemoenzymatic Approaches for Highly Selective Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. Chemoenzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical reactions, offer a powerful tool for achieving high enantioselectivity. In the context of this compound, lipases have emerged as key biocatalysts.

Lipases are widely used for the kinetic resolution of racemic alcohols, including 1,2-diols. This process involves the selective acylation of one enantiomer of the diol, leaving the other unreacted. This allows for the separation of the two enantiomers, providing access to optically active building blocks. The choice of lipase (B570770), acyl donor, and solvent can significantly influence the efficiency and selectivity of the resolution. For example, lipases from Pseudomonas cepacia and Candida antarctica have shown considerable promise in the resolution of various diols.

While specific studies on the lipase-catalyzed resolution of this compound are not extensively documented, the principles established for other 1,2-diols are directly applicable. The enantiomerically enriched diols obtained through this method can then serve as valuable chiral precursors in the synthesis of more complex molecules.

Exploration of Novel Catalytic Systems

The development of novel catalytic systems that are not only efficient but also recyclable and environmentally friendly is a major focus of current research. In the synthesis of p-menthane diols, several innovative catalytic approaches have been reported.

One such example is the use of a polymer-supported scandium triflate (PS-Sc(OTf)₃) catalyst for the synthesis of p-menthane-3,8-diol (B45773) ester derivatives from citronellal under solvent-free conditions. This method offers a simple procedure with the advantage of catalyst recovery and reuse.

Heterogeneous acid catalysts, such as zeolites and sulfated zirconia, are also being investigated as alternatives to homogeneous acids. These solid catalysts can be easily separated from the reaction mixture, simplifying product purification and reducing waste. The catalytic performance of these materials often depends on their acidic properties, pore structure, and surface area.

The following table summarizes some novel catalytic systems employed in the synthesis of p-menthane diols.

| Catalyst | Reaction Type | Key Features |

| Polymer-Supported Scandium Triflate | Acylation of p-menthane-3,8-diol | Solvent-free, reusable catalyst |

| Lignin-Derived Carbon Acid | Cyclization-hydration of citronellal | Sustainable, derived from biomass waste |

| Biosourced Ammonium Salts | Carbonyl-ene reaction-hydration of citronellal | Green, recyclable catalyst |

Applications as Chiral Building Blocks in Complex Molecule Synthesis

Chiral diols are valuable intermediates in the synthesis of a wide range of complex molecules, including natural products, pharmaceuticals, and agrochemicals. The stereodefined 1,2-diol functionality in this compound makes it an attractive chiral building block. The two hydroxyl groups can be selectively functionalized, allowing for the introduction of new stereocenters with high diastereoselectivity.

While specific examples of the total synthesis of complex natural products starting directly from this compound are not yet prevalent in the literature, its potential is evident from the use of similar chiral diols and p-menthane structures in asymmetric synthesis. For instance, related p-menthane derivatives have been utilized in the synthesis of bioactive natural products and their analogues. nih.gov The rigid cyclohexane (B81311) backbone of this compound can serve as a chiral scaffold to control the stereochemical outcome of subsequent reactions.

The diol can be converted into a variety of derivatives, such as epoxides, cyclic sulfates, and acetals, which can then undergo further transformations. These transformations can include nucleophilic ring-opening reactions, cycloadditions, and rearrangements, all of which can be influenced by the inherent chirality of the starting diol. As the demand for enantiomerically pure compounds continues to grow, it is anticipated that this compound will find increasing application as a versatile chiral building block in the synthesis of complex and biologically active molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.